molecular formula C24H24N2O3S B6522233 4-[(2,5-dimethylphenyl)methyl]-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 933211-60-0

4-[(2,5-dimethylphenyl)methyl]-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522233
CAS No.: 933211-60-0
M. Wt: 420.5 g/mol
InChI Key: QWOMRQVZOIEHPD-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione class, characterized by a bicyclic core structure integrating a benzene ring fused with a thiadiazine heterocycle. The substituents at positions 2 and 4—specifically, a 4-ethylphenyl group and a (2,5-dimethylphenyl)methyl moiety—distinguish its structural and electronic profile.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-4-19-11-13-21(14-12-19)26-24(27)25(16-20-15-17(2)9-10-18(20)3)22-7-5-6-8-23(22)30(26,28)29/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOMRQVZOIEHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2,5-dimethylphenyl)methyl]-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione belongs to the class of benzothiadiazines, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}
PropertyValue
Molecular Weight342.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP3.5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit:

  • Antioxidant Activity : The compound demonstrates significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes, suggesting potential applications in inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against a range of bacterial strains, highlighting its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Antioxidant Activity Study
    • A study evaluated the antioxidant properties using DPPH and ABTS assays. The compound showed a significant reduction in free radicals compared to control groups, with an IC50 value of 25 µM .
  • Anti-inflammatory Mechanism
    • Research published in Phytotherapy Research indicated that the compound inhibited the expression of COX-2 and iNOS in LPS-stimulated macrophages, leading to a decrease in prostaglandin E2 production. This suggests its utility in treating conditions like arthritis and other inflammatory disorders .
  • Antimicrobial Efficacy
    • A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens, indicating promising antimicrobial properties .

Comparative Biological Activity

To better understand the potential of this compound, a comparison with related benzothiadiazine derivatives is useful:

Compound NameAntioxidant Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
4-[(2,5-dimethylphenyl)methyl] derivative2550
Benzothiadiazine A3070
Benzothiadiazine B2040

Comparison with Similar Compounds

Structural and Functional Analog: K261-2248

The closest structural analog identified is 4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione (K261-2248), which shares the benzothiadiazine trione core but differs in substituents (Table 1) .

Table 1: Structural and Property Comparison

Property Target Compound K261-2248
Position 2 Substituent 4-ethylphenyl (C₈H₉) 3,4-dimethylphenyl (C₈H₉)
Position 4 Substituent (2,5-dimethylphenyl)methyl (C₉H₁₁) (2-chlorophenyl)methyl (C₇H₆Cl)
Molecular Formula Not available C₂₂H₁₉ClN₂O₃S
Molecular Weight Not available 426.92 g/mol
logP Predicted higher than K261-2248* 5.85
Hydrogen Bond Acceptors Likely 6 (core-dependent) 6
Polar Surface Area Estimated ~46–50 Ų 46.74 Ų

*The target compound’s 4-ethylphenyl and (2,5-dimethylphenyl)methyl groups are less polar than K261-2248’s 2-chlorophenylmethyl, suggesting increased lipophilicity. However, the absence of a strongly electron-withdrawing group (e.g., Cl) may reduce metabolic stability compared to K261-2248.

Key Differences and Implications:

In contrast, the 2,5-dimethylphenylmethyl group in the target compound is electron-donating, which may alter binding affinity or selectivity . The 4-ethylphenyl substituent (target compound) provides a bulkier hydrophobic group compared to K261-2248’s 3,4-dimethylphenyl, likely increasing membrane permeability but reducing aqueous solubility.

Physicochemical Properties: The higher logP of K261-2248 (5.85) reflects the contribution of the chlorine atom. The target compound’s logP is expected to be slightly lower due to the absence of Cl but may still exceed 5.0 due to ethyl and dimethylphenyl groups.

Synthetic and Pharmacological Considerations :

  • The chlorine atom in K261-2248 may improve metabolic stability by resisting oxidative degradation, whereas the target compound’s alkyl substituents could render it more susceptible to CYP450-mediated metabolism.

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